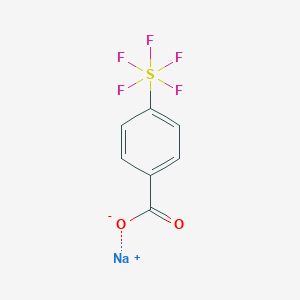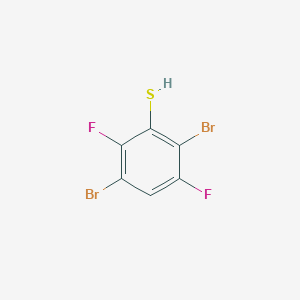
2,5-Dibromo-3,6-difluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H2Br2F2S It is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,6-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-3,6-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophenols.
Oxidation: Production of sulfonic acids or sulfoxides.
Reduction: Formation of dehalogenated thiophenols or modified thiophenol derivatives.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3,6-difluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3,6-difluorothiophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3-fluorophenol
- 2,4-Dibromo-3,6-difluorothiophenol
- 3,5-Dibromo-2-fluorophenylboronic acid
Uniqueness
2,5-Dibromo-3,6-difluorothiophenol is unique due to the specific arrangement of bromine and fluorine atoms on the thiophenol ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
1263376-36-8 |
|---|---|
Fórmula molecular |
C6H2Br2F2S |
Peso molecular |
303.95 g/mol |
Nombre IUPAC |
2,5-dibromo-3,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H |
Clave InChI |
NDXSEWXEFRGQBL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)S)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





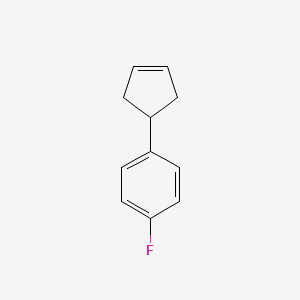
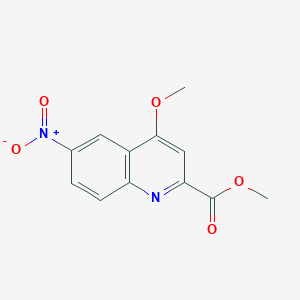
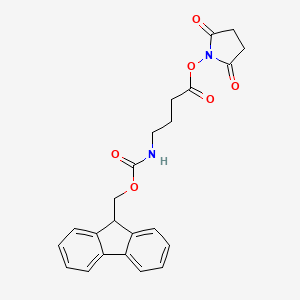
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

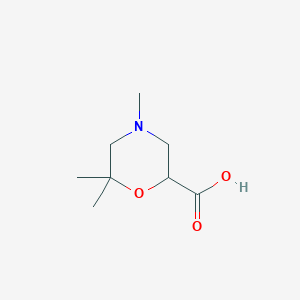
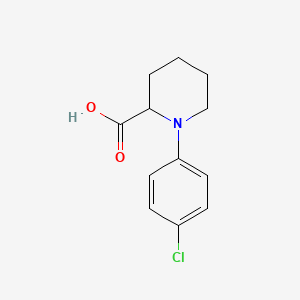
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
